[4-(2-Hydroxy-3-phenoxypropyl)-1-piperazinyl]phenylmethanone
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Overview
Description
1-(4-Benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a phenoxypropanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of 4-benzoylpiperazine with 3-phenoxypropan-2-ol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(4-benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with modified functional groups.
Scientific Research Applications
1-(4-Benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms of cognitive decline.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Piperazine Substituted Dihydrofuran Compounds: These compounds also exhibit acetylcholinesterase inhibitory activity and are structurally similar due to the presence of the piperazine ring.
Piperazinylquinoxaline Derivatives: These compounds have shown potential as PI3Kα inhibitors and share structural similarities with 1-(4-benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol.
Uniqueness: 1-(4-Benzoylpiperazin-1-yl)-3-phenoxypropan-2-ol stands out due to its unique combination of a benzoylpiperazine moiety and a phenoxypropanol group, which imparts distinct chemical and biological properties
Properties
CAS No. |
111752-27-3 |
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Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H24N2O3/c23-18(16-25-19-9-5-2-6-10-19)15-21-11-13-22(14-12-21)20(24)17-7-3-1-4-8-17/h1-10,18,23H,11-16H2 |
InChI Key |
QISMLKNMDLKKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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